5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
This compound belongs to the class of substituted imidazoles , which are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.
Mode of Action
As a substituted imidazole, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or disruption of protein-protein interactions
Biochemical Pathways
Substituted imidazoles are known to play roles in a diverse range of biochemical pathways, including signal transduction, enzymatic catalysis, and gene regulation . .
Result of Action
Given the diverse roles of substituted imidazoles, this compound could potentially have a wide range of effects, depending on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-nitroaniline and methylamine.
Reduction: The nitro group of 5-bromo-2-nitroaniline is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 5-bromo-2-aminobenzene is then subjected to cyclization with methylamine under acidic conditions to form the benzimidazole ring.
Oxidation: The final step involves the oxidation of the intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted benzimidazoles.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione
- 6-Methyl-1H-benzo[d]imidazol-2(3H)-one
- 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both bromine and methyl groups, which enhance its chemical reactivity and potential applications. The combination of these substituents provides a distinct electronic environment, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-6-methyl-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHLMUAEDAWZRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.